2-(1-oxophthalazin-2(1H)-yl)-N-[(2Z)-4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]acetamide
CAS No.:
Cat. No.: VC14778133
Molecular Formula: C18H13N5O2S
Molecular Weight: 363.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H13N5O2S |
|---|---|
| Molecular Weight | 363.4 g/mol |
| IUPAC Name | 2-(1-oxophthalazin-2-yl)-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)acetamide |
| Standard InChI | InChI=1S/C18H13N5O2S/c24-16(10-23-17(25)14-6-2-1-4-12(14)9-20-23)22-18-21-15(11-26-18)13-5-3-7-19-8-13/h1-9,11H,10H2,(H,21,22,24) |
| Standard InChI Key | NXQSDZVBDWBBIO-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C=NN(C2=O)CC(=O)NC3=NC(=CS3)C4=CN=CC=C4 |
Introduction
Synthesis and Chemical Reactions
The synthesis of compounds with similar structures often involves multi-step reactions, including condensation and alkylation reactions. For example, phthalazine derivatives can be synthesized from readily available scaffolds using hydrazine hydrate . The presence of a thiazole ring suggests that the synthesis might involve the formation of this ring through condensation reactions.
Biological Activity
Phthalazine and thiazole derivatives are known for their biological activities, including antimicrobial and anticancer properties . The incorporation of a pyridine ring could enhance these activities due to its electron-rich nature, which might facilitate interactions with biological targets.
Research Findings and Potential Applications
While specific research findings on 2-(1-oxophthalazin-2(1H)-yl)-N-[(2Z)-4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]acetamide are not available, related compounds have shown promise in medicinal chemistry. The unique combination of heterocyclic rings in this compound suggests potential applications in drug development, particularly in areas where antimicrobial or anticancer activities are desired.
Data Tables
Given the lack of specific data on this compound, we can consider related compounds for comparison:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume